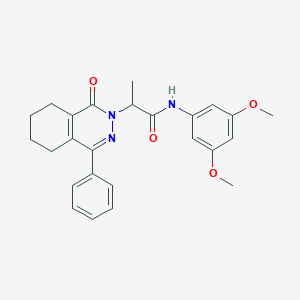
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is not fully understood, but it is believed to act on multiple pathways within cells. One proposed mechanism is that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide inhibits the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to modulate the activity of proteins involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have a range of biochemical and physiological effects in scientific research. In cancer cells, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to protect against oxidative stress and improve cognitive function. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its potential therapeutic properties in cancer and neurodegenerative diseases. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to be relatively non-toxic in animal models, which may make it a safer alternative to other chemotherapeutic agents. One limitation of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its limited availability and high cost.
将来の方向性
Future research on N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide could explore its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide and identify potential targets for therapeutic intervention. Furthermore, research could focus on developing more efficient and cost-effective synthesis methods for N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide to make it more widely available for scientific research.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves the reaction of 3,5-dimethoxyphenylacetic acid with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 4-phenyl-5,6,7,8-tetrahydrophthalic anhydride in the presence of triethylamine to yield N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as a treatment for cancer. Studies have shown that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide can protect neurons from oxidative stress and improve cognitive function.
特性
製品名 |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide |
|---|---|
分子式 |
C25H27N3O4 |
分子量 |
433.5 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-19(31-2)15-20(14-18)32-3)28-25(30)22-12-8-7-11-21(22)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29) |
InChIキー |
NLXFJIOJTUAYQA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
正規SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)

![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270964.png)
![N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270965.png)